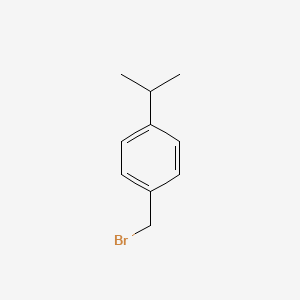
4-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the molecular formula C_9H_11NO_2·HCl. It is a derivative of indene, featuring a methoxy group (-OCH_3) and an amine group (-NH_2) attached to the indene ring system. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indene as the starting material.
Methoxylation: The indene undergoes methoxylation to introduce the methoxy group, resulting in 4-methoxyindene.
Reduction: The 4-methoxyindene is then reduced to form 4-methoxy-2,3-dihydro-1H-indene.
Amination: The resulting compound is further reacted with an amine source to introduce the amine group, forming 4-methoxy-2,3-dihydro-1H-inden-2-amine.
Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale chemical reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is compared with other similar compounds, such as:
Indole: A closely related compound with similar biological activities.
Indene derivatives: Other derivatives of indene with different functional groups.
Amine derivatives: Compounds containing amine groups with varying structures.
Uniqueness: this compound is unique due to its specific combination of the methoxy and amine groups on the indene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
76413-93-9 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



